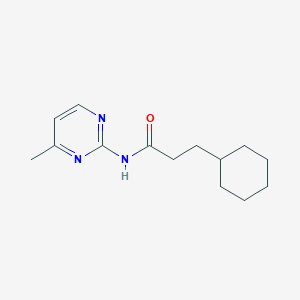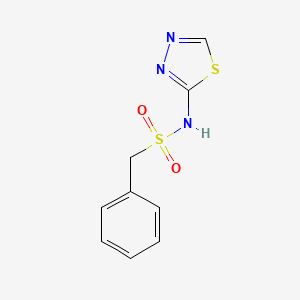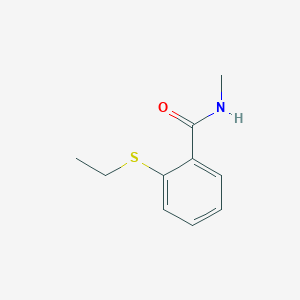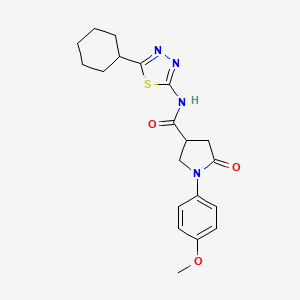![molecular formula C11H10FN3OS2 B14960245 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide CAS No. 887041-98-7](/img/structure/B14960245.png)
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that features a 1,3,4-thiadiazole ring, a fluorobenzyl group, and an acetamide moiety
準備方法
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form the intermediate 4-fluorobenzylthiourea. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
化学反応の分析
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the acetamide moiety using reducing agents such as lithium aluminum hydride.
科学的研究の応用
Medicinal Chemistry: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Agriculture: It has been explored as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound’s unique structural features make it a potential building block for the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial enzymes critical for cell wall synthesis or DNA replication. The thiadiazole ring and the fluorobenzyl group play crucial roles in binding to the active sites of these enzymes, thereby disrupting their function .
類似化合物との比較
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives such as:
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound also features a thiadiazole ring and a fluorobenzyl group but differs in its additional indole moiety, which enhances its antibacterial activity.
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Similar to the previous compound, this derivative has a chlorobenzyl group instead of a fluorobenzyl group, which affects its chemical reactivity and biological activity.
特性
CAS番号 |
887041-98-7 |
|---|---|
分子式 |
C11H10FN3OS2 |
分子量 |
283.3 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methylsulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10FN3OS2/c12-9-3-1-8(2-4-9)5-17-6-10(16)14-11-15-13-7-18-11/h1-4,7H,5-6H2,(H,14,15,16) |
InChIキー |
JDPFJXQDXJUHLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=NN=CS2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Cyanophenyl)carbamoyl]phenyl acetate](/img/structure/B14960164.png)
![2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960165.png)
![3,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B14960169.png)

![2,4-dichloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B14960174.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B14960177.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14960192.png)
![3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14960197.png)


![4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide](/img/structure/B14960239.png)
![1-(2-methylphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960247.png)

